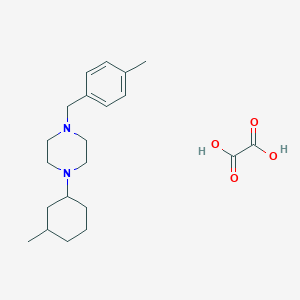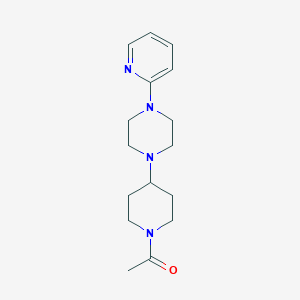
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as FMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of quinazolinone derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to be related to its ability to interact with various biological targets. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade, a series of proteases that are involved in the programmed cell death process. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that is involved in the regulation of inflammation and immune responses. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial for cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the target and concentration. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research compound, including its high potency and selectivity towards specific biological targets. Additionally, this compound has a relatively simple synthesis method, making it readily available for research purposes. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and delivery method of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. In cancer research, further studies are needed to investigate the efficacy of this compound in animal models and clinical trials. Additionally, the molecular targets and signaling pathways involved in the anti-cancer effects of this compound should be further elucidated. In inflammation research, the potential use of this compound in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, should be explored. In Alzheimer's disease research, the potential use of this compound in combination with other drugs, such as cholinesterase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists, should be investigated. Finally, the development of new this compound derivatives with improved solubility and reduced toxicity should be pursued.
Conclusion
In conclusion, this compound is a promising research compound with potential therapeutic properties in various fields, including cancer, inflammation, and neurological disorders. Further studies are needed to fully elucidate the mechanism of action and molecular targets of this compound, as well as to investigate its efficacy in animal models and clinical trials. The development of new this compound derivatives with improved solubility and reduced toxicity should also be pursued.
Métodos De Síntesis
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde and 4-methylacetophenone. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, followed by the condensation of 2-aminobenzaldehyde with 4-methylacetophenone to form 2-(2-amino-phenyl)-3-(4-methyl-phenyl)-2,3-dihydro-4(1H)-quinazolinone. Finally, the fluorination of the phenyl ring is achieved through a substitution reaction using a fluorinating agent, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic properties in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of neurology, this compound has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is impaired in Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13,20,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPYFFGUONXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5144934.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5144957.png)


![(3S*,4S*)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5144979.png)
![N-[4-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5144984.png)
![4-({[4-(diethylamino)phenyl]imino}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5144986.png)
![N-[3-(2-methylphenoxy)propyl]-1-butanamine](/img/structure/B5144994.png)